epsilon-Carotene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

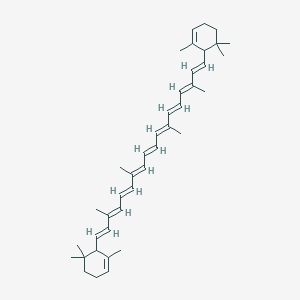

Epsilon-carotene is a cyclic carotene and a carotenoid. epsilon-end group.

Aplicaciones Científicas De Investigación

Nutritional Applications

Dietary Sources and Bioavailability

Epsilon-carotene is found in various fruits and vegetables, contributing to their vibrant colors and nutritional profiles. Its bioavailability varies significantly based on preparation methods (raw vs. cooked), influencing its effectiveness as a dietary supplement. Research indicates that carotenoids can exhibit antioxidant properties that mitigate oxidative stress in humans .

Health Benefits

this compound is associated with several health benefits:

- Antioxidant Activity: It scavenges free radicals, reducing oxidative damage linked to chronic diseases.

- Vision Health: Carotenoids may protect against age-related macular degeneration by filtering harmful blue light.

- Cancer Prevention: Epidemiological studies suggest a correlation between high carotenoid intake and reduced risks of cancers, particularly lung and prostate cancers .

Pharmaceutical Applications

Therapeutic Potential

The antioxidant properties of this compound make it a candidate for therapeutic applications in treating conditions such as:

- Cardiovascular Diseases: Research indicates that carotenoids can modulate cellular signaling pathways involved in inflammation and cell survival .

- Diabetes and Neurodegenerative Disorders: this compound may play a role in managing oxidative stress associated with these conditions.

Case Studies

- A study demonstrated improved biomarkers of oxidative stress in patients with metabolic syndrome following regular intake of this compound-rich foods.

- Another clinical trial highlighted its role in enhancing immune response during respiratory infections.

Agricultural Applications

Crop Improvement

Genetic manipulation of this compound biosynthesis pathways has been explored to enhance the nutritional quality of crops. For instance, research involving the lycopene epsilon-cyclase gene has shown promising results in increasing beneficial carotenoid levels in carrot cultivars through CRISPR/Cas9 technology .

Stress Resistance

Plants engineered for higher this compound content exhibit improved stress resistance under high light conditions. This enhancement is attributed to increased chlorophyll and carotenoid accumulation, which protects against photoinhibition .

Cosmetic Applications

Skin Health Benefits

Due to its antioxidant properties, this compound is being investigated for use in cosmetic formulations aimed at protecting skin from UV damage and aging. Studies suggest that topical application of carotenoid-rich extracts can improve skin hydration and elasticity while reducing photoaging effects .

Summary Table of this compound Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Nutritional | Dietary supplements | Antioxidant activity, cancer prevention |

| Pharmaceutical | Therapeutics for chronic diseases | Modulation of inflammation |

| Agricultural | Crop genetic engineering | Enhanced nutritional quality, stress resistance |

| Cosmetic | Skin care products | Protection from UV damage, anti-aging |

List of Similar Compounds

- Alpha-Carotene

- Beta-Carotene

- Gamma-Carotene

- Delta-Carotene

- Zeta-Carotene

Propiedades

Número CAS |

38894-81-4 |

|---|---|

Fórmula molecular |

C40H56 |

Peso molecular |

536.9 g/mol |

Nombre IUPAC |

1,5,5-trimethyl-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene |

InChI |

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-28,37-38H,15-16,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+ |

Clave InChI |

QABFXOMOOYWZLZ-JLTXGRSLSA-N |

SMILES |

CC1=CCCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C)(C)C |

SMILES isomérico |

CC1=CCCC(C1/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2C(CCC=C2C)(C)C)\C)\C)/C)/C)(C)C |

SMILES canónico |

CC1=CCCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C)(C)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.